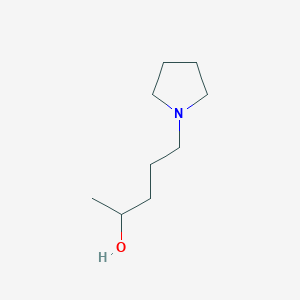

5-(Pyrrolidin-1-yl)pentan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

5-pyrrolidin-1-ylpentan-2-ol |

InChI |

InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3 |

InChI Key |

AYLZXNDGPLUIPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1CCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyrrolidin 1 Yl Pentan 2 Ol and Analogous Amino Alcohol Architectures

Retrosynthetic Analysis for 5-(Pyrrolidin-1-yl)pentan-2-ol

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the carbon-nitrogen bond between the pyrrolidine (B122466) ring and the pentanol (B124592) backbone. This can be envisioned through a nucleophilic substitution or reductive amination pathway.

One key disconnection is at the C-N bond, suggesting pyrrolidine and a five-carbon electrophile as starting materials. For instance, reacting pyrrolidine with a 5-halopentan-2-one followed by reduction of the ketone would yield the target amino alcohol. Alternatively, reductive amination of a 1,4-dicarbonyl compound with a primary amine can lead to the formation of the pyrrolidine ring. mdpi.com Another strategy involves the cyclization of a linear precursor already containing the nitrogen and hydroxyl functionalities.

Foundational Synthetic Routes to the Pyrrolidine Moiety in Amino Alcohol Synthesis

The construction of the pyrrolidine ring is a cornerstone of synthesizing molecules like this compound. Various methods have been developed, each with its own advantages and substrate scope. These can be broadly categorized into cyclization reactions and reductive amination protocols.

Cyclization Reactions for Pyrrolidine Ring Formation.organic-chemistry.orgrsc.org

Cyclization reactions offer a powerful means to construct the pyrrolidine ring from acyclic precursors. These methods often provide good control over stereochemistry and allow for the introduction of diverse substituents.

Intramolecular amination involves the formation of a C-N bond within a single molecule to close the five-membered ring. This can be achieved through various activation methods. For instance, the Hofmann-Löffler-Freytag (HLF) reaction utilizes radical-based C-H amination to synthesize pyrrolidines. recercat.cat Transition-metal-catalyzed nitrene insertion into C-H bonds is another powerful technique. recercat.catosaka-u.ac.jp Palladium-catalyzed intramolecular amination of alkenes has also proven to be a versatile method for constructing pyrrolidine and other heterocyclic structures. researchgate.net Copper-catalyzed intramolecular carboamination of unactivated olefins provides an efficient route to N-functionalized pyrrolidines and piperidines. nih.gov

| Catalyst/Reagent | Substrate Type | Key Features |

| Iodine/Hypervalent Iodine | Aliphatic C(sp3)-H bonds | Visible-light induced, radical chain reaction. recercat.cat |

| Palladium Catalysts | Alkenyl amines | Forms 2-amino alkyl-palladium intermediates. researchgate.net |

| Copper(II) Carboxylates | Alkenyl N-arylsulfonamides | Oxidative cyclization, high diastereoselectivity for 2,5-disubstituted pyrrolidines. nih.gov |

Radical cyclizations provide a mild and effective way to form the pyrrolidine ring. rsc.org These reactions often proceed with high regioselectivity and are tolerant of various functional groups. For example, thiophenol-mediated radical addition-translocation-cyclization of propargylamines can produce pyrrolidine derivatives. nih.govscilit.com Visible-light-mediated selenylation/cyclization of acrylimide derivatives with diselenides also yields selenosubstituted pyrrolidine-2,5-diones. rsc.org

| Mediator | Substrate Type | Conditions |

| Thiophenol | Propargylamines | Acidic conditions, involves a 1,5-hydrogen transfer. nih.govscilit.com |

| Diselenides | Acrylimide derivatives | Visible light, metal-free, no additives. rsc.org |

Transition metal catalysts play a crucial role in the efficient synthesis of N-heterocycles. orgsyn.org Iridium-catalyzed N-heterocyclization of primary amines with diols is an environmentally benign method that produces pyrrolidines with water as the only byproduct. orgsyn.org Similarly, ruthenium complexes can catalyze the reaction of 1,4-diols with primary amines to form N-substituted pyrrolidines. oup.com Iron-catalyzed N-heterocyclization of anilines with diols in the presence of a chlorinating agent also affords N-arylpyrrolidines. researchgate.net

| Catalyst | Reactants | Key Features |

| [Cp*IrCl2]2 | Primary amines and diols | Environmentally benign, water is the only byproduct. orgsyn.org |

| [RuCl2(PPh3)3] | 1,4-Butanediol (B3395766) and amines | Effective for both aromatic and aliphatic amines. oup.com |

| FeCl3·6H2O/CCl4 | Anilines and 1,4-butanediol | In situ formation of chlorohydrins. researchgate.net |

Reductive Amination Protocols for Pyrrolidine Introduction.rsc.org

Reductive amination is a widely used and efficient method for forming C-N bonds and is a key strategy for synthesizing N-aryl-substituted pyrrolidines from diketones and anilines. mdpi.com This process typically involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Iridium-catalyzed transfer hydrogenation is a powerful tool for this transformation, offering a practical route to N-aryl-substituted pyrrolidines. mdpi.comresearchgate.net This method has also been applied to the synthesis of β- and γ-amino alcohols from diketones. researchgate.net The reductive alkynylation of amides, followed by a sequence of reactions including reductive amination and cyclization, has been utilized in the synthesis of pyrrolidine-based alkaloids. frontiersin.org

| Catalyst System | Reactants | Product |

| Iridium complex / Formic acid | Diketones and anilines | N-aryl-substituted pyrrolidines. mdpi.comresearchgate.net |

| Iridium complex / Formic acid | 2,3- or 2,4-diketones and aromatic amines | β- and γ-amino alcohols. researchgate.net |

| Dual Ir/Cu catalysis | Tertiary amides and terminal alkynes | Propargylic amines, precursors to pyrrolidines. frontiersin.org |

Pyrrolidine Derivatives from Natural Product Precursors in Synthetic Research

The pyrrolidine ring, a core component of this compound, is a privileged scaffold in medicinal chemistry. Natural products, particularly amino acids, serve as readily available chiral pools for the synthesis of substituted pyrrolidines. L-proline and L-glutamic acid are common starting materials for the enantioselective synthesis of pyrrolidine derivatives. For instance, chiral N-benzyl-3-hydroxypyrrolidine has been prepared from natural malic acid through a condensation reaction with benzylamine (B48309) followed by reduction. Similarly, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been achieved from glucose and xylose, albeit in low yields over several steps. These methods, while offering access to enantiomerically pure pyrrolidines, often require multi-step sequences. The general strategy involves leveraging the inherent chirality of the natural precursor to control the stereochemistry of the final pyrrolidine product.

Methodologies for Constructing the Pentan-2-ol Carbon Chain

The construction of the five-carbon chain with a hydroxyl group at the C2 position is a critical aspect of synthesizing this compound. Several classical and modern organic reactions can be employed for this purpose.

Grignard or Organolithium Additions to Carbonyl Precursors

Grignard and organolithium reagents are powerful tools for carbon-carbon bond formation. A plausible synthetic route to a precursor of this compound involves the addition of a suitable Grignard reagent to a carbonyl compound. For example, the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, an analogue of the target's keto-precursor, has been achieved by reacting an aryl nitrile with n-butylmagnesium chloride, followed by acidic hydrolysis to yield the ketone. The subsequent reduction of this ketone would yield the corresponding amino alcohol.

Another approach involves the reaction of a Grignard reagent with an epoxide. The addition of a Grignard reagent to propylene (B89431) oxide, for instance, could be a viable method to introduce the 2-hydroxypropyl moiety. A related synthesis of 1,4-amino alcohols has been described from the reaction of tetrahydrofuran (B95107) (THF) with N-tosyliminobenzyliodinane followed by a Grignard reagent.

A general representation of a Grignard reaction to form a secondary alcohol is shown below:

| Reactant 1 (Grignard) | Reactant 2 (Aldehyde) | Product (Secondary Alcohol) |

| Methylmagnesium bromide | Butyraldehyde | Pentan-2-ol |

| Propylmagnesium chloride | Acetaldehyde | Pentan-2-ol |

Reduction of Keto-Pyrrolidines to Hydroxyl Derivatives

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis and a key step in many pathways leading to amino alcohols. Once a keto-pyrrolidine precursor, such as 5-(pyrrolidin-1-yl)pentan-2-one, is synthesized, it can be readily reduced to the target compound, this compound.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, a related β-ketoamine, to the corresponding alcohol derivative has been reported. While LiAlH₄ is a more powerful reducing agent, NaBH₄ is often preferred due to its milder nature and higher chemoselectivity, allowing

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. ispe.org High atom economy is a key objective in modern synthetic chemistry, aiming to minimize waste and maximize resource utilization. researchgate.netispe.org

Several synthetic strategies for amino alcohols are designed with atom economy in mind:

Reductive Amination: This is a widely used method for forming C-N bonds and is central to the synthesis of many amino alcohols. wikipedia.org It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single pot, is often preferred for its operational simplicity. wikipedia.org Catalytic reductive amination, employing catalysts such as platinum, palladium, or nickel, offers high atom economy by using hydrogen gas as the reductant, with water being the only byproduct. wikipedia.org For instance, the synthesis of 1-phenylethylamine (B125046) from acetophenone (B1666503) can be achieved via reductive amination. wikipedia.org

Catalytic Hydrogenation: The catalytic hydrogenation of N-aryl cyclic amides presents an atom-economical route to N-aryl amino alcohols. researchgate.netrsc.org For example, the ruthenium-catalyzed hydrogenation of N-aryl pyrrolidinones and piperidinones can generate N-aryl-4-amino-1-butanol and N-aryl-4-amino-1-pentanol, respectively. rsc.org However, these methods can sometimes require expensive catalysts and harsh reaction conditions. rsc.org

Borrowing Hydrogen Catalysis: This powerful strategy for the direct amination of alcohols is highly atom- and redox-economical, generating water as the sole byproduct. chinesechemsoc.org It avoids the need for stoichiometric reductants often required in traditional reductive amination or imine hydrogenation. chinesechemsoc.org

Multi-enzyme Cascade Reactions: Biocatalysis offers a highly efficient and atom-economical approach. For example, a tri-enzymatic system has been developed for the synthesis of D-2-aminobutyric acid from L-threonine, with carbon dioxide and water as the only byproducts. nih.gov This method demonstrates high yield and enantioselectivity without the need for external ammonia (B1221849), as it is generated in situ. nih.gov

The efficiency of these reactions is often evaluated by the percentage yield of the final product. For instance, new asymmetric synthesis techniques have been developed that can theoretically achieve up to 100% yield, a significant improvement over many traditional methods limited to a 50% maximum yield. ed.ac.uk

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity | Atom Economy | Work Up | Flammability | Sensitivity to H₂O, O₂ | Toxicity |

|---|---|---|---|---|---|---|

| H₂/Pd | Low | High | Required | High | Low | None |

| NaBH₄ | Low | Solid wastes | Not required | Low | High | High |

| NaBH(OAc)₃ | High | Solid wastes | Not required | High | High | Carcinogen |

| NaBH₃CN | High | Solid wastes | Not required | High | High | Low |

| CO/Rh | High | High | Required | High | Low | High |

Data sourced from wikipedia.org

Solvent Selection and Waste Minimization in Laboratory Synthesis

The choice of solvents and the management of waste are critical components of sustainable laboratory practices in the synthesis of fine chemicals and pharmaceuticals. ispe.orgepa.gov

Solvent Selection:

Green chemistry principles advocate for the use of safer and more environmentally benign solvents. ispe.org Water is often an ideal choice, and its use in photoredox-catalyzed reactions for synthesizing 1,2-amino alcohols has been demonstrated. rsc.org Other greener alternatives to traditional volatile organic compounds (VOCs) are actively sought. ispe.orggrowingscience.com For some reactions, solvent-free conditions are achievable, further reducing environmental impact. growingscience.comscirp.org For example, the ring opening of epoxides with amines to produce β-amino alcohols can be performed under solvent-free conditions using a sulfated tin oxide catalyst. growingscience.com In certain cases, a reactant itself can act as the solvent, as seen in the reaction of aniline (B41778) and propylene carbonate. scirp.org The selection of an appropriate solvent system can also direct the regioselectivity of a reaction, as demonstrated in the synthesis of β-amino alcohols from epoxides and primary amines. thieme-connect.com

Waste Minimization:

Reducing waste at its source is a primary goal of green chemistry and is crucial for both environmental and economic reasons. ispe.orgepa.gov Strategies for waste minimization in the laboratory include:

Process Optimization: Designing synthetic routes with fewer steps and reagents directly reduces waste generation. ispe.org

Catalysis: The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents to minimize waste. ispe.org

Waste Audits: Conducting regular waste audits helps to identify major waste streams and develop targeted reduction strategies. mygreenlab.org This includes proper segregation and recycling of materials. mygreenlab.org

Solvent Recycling: Implementing distillation systems to purify and reuse common laboratory solvents like acetone, xylene, and acetonitrile (B52724) can significantly reduce solvent waste. mygreenlab.org

Material Management: Prudent management of chemicals, such as purchasing only the necessary quantities and maintaining accurate inventories, helps to prevent the accumulation of surplus and expired materials that would become waste. nih.gov

Pollution Prevention: The first tier of waste management is preventing its generation in the first place, for example, by reducing the scale of operations or substituting hazardous chemicals with safer alternatives. nih.gov

By integrating these principles, the synthesis of this compound and related amino alcohols can be conducted in a more sustainable and efficient manner, aligning with the broader goals of green and sustainable chemistry. ispe.orgrsc.org

Chemical Transformations and Derivatization Strategies for 5 Pyrrolidin 1 Yl Pentan 2 Ol

Reactivity at the Secondary Hydroxyl Functionality

The secondary hydroxyl group in 5-(pyrrolidin-1-yl)pentan-2-ol is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions allow for the introduction of a wide array of functional groups, thereby altering the molecule's physicochemical properties.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. This reaction is an equilibrium process, and typically, the alcohol is used in excess or water is removed to drive the reaction towards the product.

For example, the reaction of this compound with acetic anhydride in the presence of a base like pyridine would yield the corresponding acetate ester. The general conditions for such reactions often involve stirring the alcohol with the acylating agent in a suitable solvent at room temperature or with gentle heating.

Etherification: The synthesis of ethers from the secondary hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the presence of the basic nitrogen atom in this compound, care must be taken to selectively deprotonate the hydroxyl group. Strong bases such as sodium hydride (NaH) are typically employed for this purpose.

| Reaction | Reagent | Catalyst/Conditions | Product | Typical Yield (%) |

| Esterification | Acetic Anhydride | Pyridine, DCM, RT | 5-(Pyrrolidin-1-yl)pentan-2-yl acetate | 85-95 (estimated) |

| Etherification | Methyl Iodide | NaH, THF, 0 °C to RT | 2-Methoxy-5-(pyrrolidin-1-yl)pentane | 70-85 (estimated) |

Oxidation Pathways to Ketone Analogues

The oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 5-(pyrrolidin-1-yl)pentan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for secondary alcohols include chromate-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone), as well as milder, non-chromium-based methods such as the Swern and Dess-Martin periodinane oxidations. The synthesis of pyrovalerone analogs, which share the 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one core structure, highlights the importance of such ketone derivatives in medicinal chemistry.

| Oxidizing Agent | Solvent | Typical Conditions | Product | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 5-(Pyrrolidin-1-yl)pentan-2-one | 80-90 (estimated) |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temperature | 5-(Pyrrolidin-1-yl)pentan-2-one | 75-85 (estimated) |

| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 5-(Pyrrolidin-1-yl)pentan-2-one | 90-95 (estimated) |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution at the hydroxyl-bearing carbon, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. This tosylate derivative can then readily undergo Sₙ2 reactions with a variety of nucleophiles.

Alternatively, primary and secondary alcohols can be converted to alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These alkyl halides are then susceptible to nucleophilic attack.

Reactivity of the Pyrrolidine (B122466) Nitrogen Center

The tertiary amine of the pyrrolidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

Quaternization Reactions

The lone pair of electrons on the nitrogen atom can attack an alkyl halide, leading to the formation of a quaternary ammonium salt. This reaction, known as quaternization, results in a permanent positive charge on the nitrogen atom. The reactivity in these reactions generally follows the order of RI > RBr > RCl for the alkyl halide.

For example, reacting this compound with an excess of methyl iodide would yield N-methyl-N-(4-hydroxypentyl)pyrrolidinium iodide. Such reactions are typically carried out in a polar solvent like acetone or acetonitrile (B52724) at room temperature or with gentle heating.

| Alkylating Agent | Solvent | Typical Conditions | Product | Typical Yield (%) |

| Methyl Iodide | Acetone | Room Temperature | N-(4-hydroxypentyl)-N-methylpyrrolidinium iodide | >90 (estimated) |

| Ethyl Bromide | Acetonitrile | Reflux | N-Ethyl-N-(4-hydroxypentyl)pyrrolidinium bromide | 85-95 (estimated) |

Acylation and Sulfonylation of the Tertiary Amine

While tertiary amines are generally less reactive in acylation and sulfonylation reactions compared to primary and secondary amines due to steric hindrance and the absence of a proton to be removed, these reactions can still occur under certain conditions, often leading to the formation of acylammonium or sulfonylammonium intermediates. However, these intermediates can be unstable.

More commonly, reactions targeting the nitrogen would involve prior modification of the pyrrolidine ring, or the use of highly reactive acylating or sulfonylating agents. For instance, the formation of N-acylpyrrolidines is a common transformation in organic synthesis.

Formation of N-Heterocyclic Derivatives

The bifunctional nature of this compound, containing both a nucleophilic nitrogen and an oxygen atom, makes it a potential precursor for the synthesis of bicyclic N-heterocyclic derivatives. Intramolecular cyclization reactions can be envisioned, leveraging the reactivity of the hydroxyl group.

One plausible strategy involves the activation of the secondary alcohol followed by intramolecular nucleophilic attack by the pyrrolidine nitrogen. For instance, conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, would facilitate an intramolecular substitution reaction to form a quaternary ammonium salt. Subsequent demethylation or rearrangement could potentially yield novel bicyclic structures.

Another approach could involve an intramolecular version of the Hofmann-Löffler-Freytag reaction. nih.govresearchgate.netresearchgate.netsynarchive.com This reaction typically involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a remote carbon. In the case of a derivative of this compound, this could lead to the formation of a new carbon-nitrogen bond and the construction of a bicyclic system containing the pyrrolidine ring. The regioselectivity of the hydrogen atom abstraction would be a critical factor in determining the structure of the resulting product.

Furthermore, reactions that proceed through an intermediate that can be trapped intramolecularly by the pyrrolidine nitrogen are also conceivable. For example, oxidation of the secondary alcohol to a ketone, followed by intramolecular condensation or Mannich-type reaction, could lead to the formation of fused or bridged ring systems. The specific reaction conditions and reagents would determine the final heterocyclic scaffold.

Table 1: Potential N-Heterocyclic Derivatives via Intramolecular Cyclization

| Starting Material Derivative | Reaction Type | Potential Product |

|---|---|---|

| 5-(Pyrrolidin-1-yl)pentan-2-yl tosylate | Intramolecular N-alkylation | Quaternary spirocyclic ammonium salt |

| N-Chloro-5-(pyrrolidin-1-yl)pentan-2-amine derivative | Hofmann-Löffler-Freytag | Pyrrolizidine or indolizidine derivative |

| 5-(Pyrrolidin-1-yl)pentan-2-one | Intramolecular Aldol (B89426)/Mannich | Bicyclic amino ketone |

Selective Functionalization of the Pentane Backbone

The pentane backbone of this compound presents several C-H bonds that could be targets for selective functionalization, allowing for the introduction of new chemical moieties and the generation of a diverse library of derivatives.

The pyrrolidine nitrogen can act as a directing group to facilitate the selective activation of C-H bonds on the pentane chain. Transition metal-catalyzed C-H functionalization reactions often rely on the coordination of a metal to a heteroatom to deliver the catalytic activity to a specific site. acs.orgnih.govmdpi.com In the case of this compound, the nitrogen atom could direct a catalyst to the C-H bonds at the δ-position (C5 of the pentane chain) or potentially other positions through the formation of a stable metallacycle intermediate.

For instance, palladium- or rhodium-catalyzed C-H arylation or alkylation could be explored. acs.org By forming a complex with the pyrrolidine nitrogen, the metal catalyst could selectively activate a C-H bond on the pentane backbone, leading to the formation of a new carbon-carbon bond. The regioselectivity of such reactions would depend on the specific catalyst, ligand, and reaction conditions employed.

The secondary alcohol at the C2 position of the pentane backbone is a key site for olefination and saturation reactions. Dehydration of the alcohol, typically under acidic conditions, would lead to the formation of an alkene. libretexts.org The regioselectivity of the elimination would likely favor the formation of the more substituted alkene (Zaitsev's rule), resulting in a double bond between C2 and C3 or C1 and C2 of the pentane chain.

Conversely, the double bond of an olefinated derivative could be saturated through catalytic hydrogenation. This two-step sequence of dehydration followed by hydrogenation would effectively remove the hydroxyl group and result in 1-pentylpyrrolidine.

Furthermore, the secondary alcohol could potentially be used in a direct olefination reaction with sulfones, a process that has been developed for primary and secondary alcohols. acs.org This would allow for the direct conversion of the C-OH group to a C=C bond, introducing a variety of substituents depending on the sulfone reagent used.

Table 2: Potential Products from Functionalization of the Pentane Backbone

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Directed C-H Arylation | Pd catalyst, Aryl halide | 5-(Pyrrolidin-1-yl)-x-arylpentan-2-ol |

| Dehydration | Acid catalyst, Heat | 5-(Pyrrolidin-1-yl)pent-1-ene / 5-(Pyrrolidin-1-yl)pent-2-ene |

| Hydrogenation (of alkene) | H₂, Pd/C | 1-Pentylpyrrolidine |

| Direct Olefination | Sulfone, Base metal catalyst | 5-(Pyrrolidin-1-yl)-2-alkenylpentane |

Derivatization for Advanced Research Purposes

Derivatization of this compound can be employed to enhance its properties for specific research applications, such as improving its detectability in analytical methods or modifying its biological activity.

For analytical purposes, the secondary alcohol and the tertiary amine can be targeted for derivatization. The hydroxyl group can be acylated or silylated to increase its volatility for gas chromatography (GC) analysis. For high-performance liquid chromatography (HPLC), derivatizing agents that introduce a chromophore or fluorophore can be used to enhance UV or fluorescence detection. libretexts.org For example, reaction with dansyl chloride or o-phthaldialdehyde (in the presence of a thiol, though this is more common for primary/secondary amines) could be explored. nih.gov

For biological or medicinal chemistry research, derivatization can be used to explore structure-activity relationships. The hydroxyl group can be converted to esters or ethers to modulate lipophilicity and pharmacokinetic properties. The pyrrolidine nitrogen, being a tertiary amine, is less reactive for simple acylation but can be quaternized to form ammonium salts, which would significantly alter the molecule's polarity and biological interactions.

The synthesis of derivatives with specific functionalities can also enable their use in more advanced applications. For example, introducing a photoreactive group could allow for the use of the molecule as a photoaffinity label to study biological targets. Similarly, the attachment of a fluorescent tag would enable its use in cellular imaging studies.

Table 3: Examples of Derivatization for Advanced Research

| Purpose | Derivatization Reaction | Reagent | Resulting Functional Group |

|---|---|---|---|

| Enhanced GC Analysis | Silylation | Trimethylsilyl chloride (TMSCl) | O-TMS ether |

| Enhanced HPLC Detection | Acylation | Dansyl chloride | O-Dansyl ester |

| Modified Bioactivity | Esterification | Acetic anhydride | O-Acetyl ester |

| Quaternization | Alkylation | Methyl iodide | Quaternary ammonium salt |

Stereochemical Considerations in the Synthesis and Reactions of 5 Pyrrolidin 1 Yl Pentan 2 Ol

Analysis of Chiral Centers in the 5-(Pyrrolidin-1-yl)pentan-2-ol Structure

The structure of this compound contains a single chiral center, also known as a stereocenter. A chiral center is typically a carbon atom bonded to four different substituent groups. In this molecule, the chiral center is the carbon atom at the second position (C2) of the pentanol (B124592) chain.

The four distinct groups attached to this carbon are:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A methyl group (-CH₃)

A 3-(pyrrolidin-1-yl)propyl group (-CH₂CH₂CH₂-N(CH₂)₄)

Due to this single chiral center, this compound can exist as a pair of enantiomers: (R)-5-(pyrrolidin-1-yl)pentan-2-ol and (S)-5-(pyrrolidin-1-yl)pentan-2-ol. These two molecules are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. Standard, non-stereoselective synthesis of this compound would result in a racemic mixture, which is an equal 1:1 mixture of the (R)- and (S)-enantiomers.

Asymmetric Synthetic Approaches to Enantiopure this compound

To obtain enantiomerically pure or enriched this compound, specialized asymmetric synthesis techniques are required. These methods aim to selectively produce one enantiomer over the other.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule. For instance, a well-known auxiliary like an Evans oxazolidinone or pseudoephedrine could be acylated with a derivative of pentanoic acid. nih.gov Subsequent diastereoselective alkylation or reduction steps would be controlled by the steric influence of the auxiliary. The final steps would involve the introduction of the pyrrolidine (B122466) moiety and cleavage of the auxiliary to yield the enantiopure amino alcohol.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid chelated intermediate, effectively shielding one face of the enolate. |

| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids and amino acids | Forms a stable chelate with the metal enolate, providing high diastereoselectivity. nih.gov |

| RAMP/SAMP | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones that direct the approach of electrophiles. |

Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using chiral auxiliaries.

The synthesis of enantiopure this compound can be achieved by targeting the chiral alcohol center through the asymmetric reduction of a prochiral ketone precursor, 5-(pyrrolidin-1-yl)pentan-2-one. Transition metal catalysts featuring chiral ligands are highly effective for this transformation. A prominent example is the Noyori-type ruthenium(II) catalyst, which employs a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand to achieve high enantioselectivity in the hydrogenation of ketones. liverpool.ac.uk

Table 2: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |

| Ru(II)-BINAP-diamine | Asymmetric Hydrogenation | >95% |

| Rhodium-BINAP | Asymmetric Hydrogenation | >90% ru.nl |

| Chiral Oxazaborolidines (CBS catalyst) | Asymmetric Reduction (with borane) | >95% ru.nl |

| Iridium-amino acid amide complex | Asymmetric Transfer Hydrogenation | >90% ru.nl |

Alternatively, if the synthesis starts from a chiral pyrrolidine precursor, asymmetric catalysis could be used to construct the side chain. acs.orgresearchgate.net

Biocatalysis leverages enzymes or whole microbial cells to perform highly selective chemical transformations under mild conditions. nih.govbohrium.com For the synthesis of enantiopure this compound, the most relevant biocatalytic step is the asymmetric reduction of the ketone precursor, 5-(pyrrolidin-1-yl)pentan-2-one.

A wide range of ketoreductases (KREDs), also known as carbonyl reductases (CREDs), are known to catalyze the reduction of prochiral ketones to chiral secondary alcohols with exceptional enantioselectivity (>99% ee) and predictability based on Prelog's rule. mdpi.comalmacgroup.com These enzymes utilize cofactors such as NAD(P)H, which must be regenerated in the reaction system. This can be achieved using a co-substrate like isopropanol (B130326) or glucose (substrate-coupled regeneration) or by using whole-cell systems that regenerate the cofactor internally. almacgroup.comnih.gov

Table 3: Comparison of Biocatalytic Reduction Approaches

| Biocatalyst Type | Advantages | Disadvantages |

| Isolated Enzymes (KREDs) | High purity, no side reactions, high volumetric productivity. nih.gov | Requires external cofactor regeneration, can be less stable. |

| Whole Cells | Internal cofactor regeneration, enzyme is in its natural stable environment. bohrium.com | Potential for side reactions from other cellular enzymes, lower volumetric productivity. |

Diastereoselective Reactions Involving this compound Precursors

When a molecule contains more than one chiral center, the relationship between the stereoisomers can be that of diastereomers. While this compound has only one stereocenter, diastereoselective reactions are crucial in synthetic routes that involve precursors with pre-existing chirality.

For example, a synthetic strategy could begin with an enantiopure chiral pyrrolidine derivative, such as one derived from the chiral pool (e.g., from proline or glutamic acid). nih.gov The pentanol side chain would then be introduced via a reaction at the 2-position of the pyrrolidine ring. The existing stereocenter in the pyrrolidine ring would influence the stereochemical outcome of reactions to form the C2 alcohol, leading to the formation of one diastereomer preferentially over the other. This process is known as substrate-controlled diastereoselection. ru.nlrsc.org

A common approach involves the diastereoselective reduction of a ketone where the chirality is already present in the amino portion of the molecule. The stereochemical outcome (syn vs. anti) can often be controlled by the choice of reducing agent and catalyst. ru.nlnih.gov For instance, iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation have been shown to provide complementary diastereoselectivity in the synthesis of γ-amino alcohols. ru.nlrsc.org

Resolution Techniques for Racemic this compound

If a non-stereoselective synthesis is performed, the resulting racemic mixture must be separated into its individual enantiomers. This process is known as chiral resolution. wikipedia.org

A classic and widely used method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or dibenzoyl-D-tartaric acid. thieme-connect.comscispace.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.

(R,S)-amino alcohol + (R)-chiral acid → [ (R)-amino alcohol · (R)-acid ] + [ (S)-amino alcohol · (R)-acid ] (Diastereomeric salts)

Due to the solubility difference, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. scispace.com The salt can then be isolated by filtration, and the chiral acid can be removed by treatment with a base to yield the desired enantiomerically pure amino alcohol.

Another powerful technique for both analytical and preparative-scale separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). scas.co.jp This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. oup.comyakhak.org Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, which are effective for separating amino alcohols. researchgate.netsigmaaldrich.com

Diastereomeric Salt Formation

The resolution of a racemic mixture of this compound can be achieved through diastereomeric salt formation. This classical resolution technique involves the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization.

The basic nitrogen of the pyrrolidine ring in this compound allows it to react with a chiral acid like tartaric acid, mandelic acid, or camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is crucial and often determined empirically to achieve efficient separation.

Hypothetical Resolution Process:

| Step | Description |

| 1. Salt Formation | A racemic mixture of this compound is treated with an equimolar amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. |

| 2. Fractional Crystallization | The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution. |

| 3. Isolation | The less soluble diastereomeric salt is isolated by filtration. |

| 4. Liberation of Enantiomer | The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid, thereby liberating the corresponding enantiomer of this compound in its optically pure form. |

The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. For the separation of this compound, various types of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

The separation can be performed using different chromatographic modes, including normal-phase, reversed-phase, or polar organic mode, depending on the specific CSP and the properties of the analyte. The choice of mobile phase composition, flow rate, and temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Potential Chiral HPLC Parameters:

| Parameter | Description |

| Chiral Stationary Phase | Cellulose or amylose-based CSPs are often effective for a wide range of chiral compounds. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. For reversed-phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. |

| Detection | UV detection would be suitable if the compound possesses a chromophore. If not, a universal detector like a refractive index detector or mass spectrometer could be employed. |

Stereochemical Stability and Epimerization Studies

The stereochemical stability of this compound is an important consideration, particularly under various storage and reaction conditions. Epimerization, the conversion of one enantiomer into its diastereomer (in this context, its other enantiomer), would lead to a loss of optical purity.

For this compound, the chiral center at C-2 is a secondary alcohol. This center is generally stereochemically stable under neutral and basic conditions. However, under certain acidic conditions or at elevated temperatures, there could be a potential for racemization, although this is less likely for a simple secondary alcohol compared to compounds with more labile chiral centers.

Studies on the stereochemical stability would involve subjecting an enantiomerically pure sample of this compound to various conditions (e.g., different pH values, temperatures, and solvents) over time. The optical purity would be monitored at different time points using a chiral analytical technique, such as chiral HPLC, to determine if any loss of enantiomeric excess has occurred. The absence of specific literature on such studies for this compound means that its stability profile has not been publicly documented.

Role of 5 Pyrrolidin 1 Yl Pentan 2 Ol As a Chemical Building Block in Advanced Organic Synthesis

Utilization as a Chiral Scaffold or Auxiliary in Asymmetric Transformations

The presence of a stereocenter at the C-2 position of the pentanol (B124592) chain in 5-(Pyrrolidin-1-yl)pentan-2-ol makes it an attractive candidate for use as a chiral scaffold or auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to yield an enantiomerically enriched product.

Substituted chiral pyrrolidines are well-established as effective structural motifs in asymmetric transformations. The pyrrolidine (B122466) unit, often derived from the readily available chiral pool of proline, has been extensively modified to optimize efficiency and selectivity in a wide range of reactions. For instance, C2-symmetrical 2,5-disubstituted pyrrolidines have been broadly used as chiral auxiliaries for various transformations.

In the context of this compound, the chiral alcohol moiety can be used to introduce stereocontrol. The hydroxyl group can be converted into an ether or ester, linking it to a substrate. The steric bulk of the pyrrolidinylpentyl group can then influence the facial selectivity of an approaching reagent, leading to the preferential formation of one stereoisomer.

A general strategy for the application of a chiral alcohol as an auxiliary is depicted in the following table:

| Step | Description | Purpose |

| 1. Attachment | The chiral alcohol is covalently bonded to a prochiral substrate (e.g., via esterification or etherification). | To introduce a source of chirality. |

| 2. Stereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, reduction, cycloaddition). | The chiral auxiliary directs the stereochemical outcome of the reaction. |

| 3. Cleavage | The chiral auxiliary is removed from the product. | To yield the enantiomerically enriched target molecule and recover the auxiliary. |

The effectiveness of such an auxiliary is determined by the degree of stereochemical induction and the ease of its attachment and removal. While specific studies on this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric induction by related chiral alcohols and amines are well-established.

Precursor for the Synthesis of Complex Molecules (Non-Biologically Active)

The bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and a hydroxyl group, makes it a versatile starting material for the synthesis of more complex molecular architectures. These functional groups can be manipulated independently or in concert to build intricate frameworks.

The pyrrolidine moiety itself is a key building block in organic synthesis. Synthetic strategies often begin with a pre-existing pyrrolidine ring, which is then functionalized. The hydroxyl group of this compound can be a handle for chain extension or modification. For example, it can be oxidized to a ketone, which then allows for a range of carbon-carbon bond-forming reactions at the C-2 position. Alternatively, it can be converted into a leaving group to facilitate nucleophilic substitution.

The synthesis of substituted pyrrolidines can be achieved through various methods, including stereoselective cyclization of acyclic starting compounds. In the case of this compound, it can serve as a precursor where the pyrrolidine ring is a stable core and modifications are made to the pentanol side chain. For example, the synthesis of polyhydroxylated pyrrolidines often starts from carbohydrate precursors, highlighting the utility of hydroxylated side chains in building molecular complexity.

An illustrative, though not exhaustive, synthetic pathway could involve the following transformations:

| Starting Material | Reagent/Condition | Product | Transformation |

| This compound | PCC, CH₂Cl₂ | 5-(Pyrrolidin-1-yl)pentan-2-one | Oxidation of secondary alcohol to ketone |

| 5-(Pyrrolidin-1-yl)pentan-2-one | R-MgBr, Et₂O | 2-Alkyl-5-(pyrrolidin-1-yl)pentan-2-ol | Grignard addition to ketone |

| This compound | 1. TsCl, Pyridine 2. NaN₃, DMF | 2-Azido-5-(pyrrolidin-1-yl)pentane | Conversion of alcohol to azide |

These transformations demonstrate how the initial scaffold of this compound can be elaborated into more complex, non-biologically active molecules for applications in materials science or as intermediates in further synthetic endeavors.

Development of Novel Ligands and Catalysts Based on the this compound Framework

The pyrrolidine scaffold is a privileged motif in the design of ligands for asymmetric catalysis. The nitrogen atom of the pyrrolidine can coordinate to a metal center, and chiral substituents on the ring or on a side chain can create a chiral environment around the metal, enabling enantioselective catalysis.

The structure of this compound is well-suited for development into a chiral ligand. The pyrrolidine nitrogen can act as one coordination site, while the hydroxyl group, or a derivative thereof, can serve as a second coordination site, forming a bidentate ligand. Such N,O-bidentate ligands are common in asymmetric catalysis.

The development of new ligands often involves the modification of a basic scaffold to fine-tune the steric and electronic properties of the resulting metal complex. For this compound, modifications could include:

Derivatization of the hydroxyl group: Conversion of the -OH to a phosphine, amine, or ether with an additional donor atom can create new multidentate ligands.

Substitution on the pyrrolidine ring: While the parent compound is unsubstituted on the ring, synthetic analogues could incorporate substituents to enhance stereocontrol.

Pyrrolidine-containing polypyridines have been prepared as ligands for ruthenium complexes, where the electron-donating effect of the pyrrolidine nucleus improves the visible light absorption of the complex. Similarly, pyrrolidone-based ligands have been shown to improve the activity and stability of copper catalysts.

Furthermore, the pyrrolidine motif is central to the field of organocatalysis. Chiral pyrrolidine derivatives, such as diarylprolinol silyl ethers, are highly efficient organocatalysts for a wide variety of chemical transformations. The this compound framework could be adapted for organocatalysis, for example, by modifying the hydroxyl group to act as a hydrogen-bond donor in conjunction with the amine functionality.

Application in Methodological Development for C-C and C-N Bond Formations

The development of new methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a central theme in organic synthesis. Chiral pyrrolidine-based catalysts and ligands have played a significant role in advancing these methodologies.

In the context of C-C bond formation, pyrrolidine-based organocatalysts are known to effectively promote enantioselective Michael additions, aldol (B89426) reactions, and Mannich reactions. These reactions proceed through enamine or iminium ion intermediates, where the chiral pyrrolidine catalyst dictates the stereochemical outcome. For instance, new pyrrolidine-based organocatalysts have been synthesized and found to be effective for the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities.

The table below summarizes the role of pyrrolidine catalysts in key C-C bond-forming reactions:

| Reaction | Catalyst Type | Key Intermediate |

| Michael Addition | Chiral Pyrrolidine | Enamine |

| Aldol Reaction | Chiral Pyrrolidine | Enamine |

| Mannich Reaction | Chiral Pyrrolidine | Iminium Ion / Enamine |

For C-N bond formation, transition metal catalysts bearing chiral ligands are often employed. The development of chiral phosphoramidite ligands incorporating a pyrrolidine unit has been crucial for enantioselective cycloadditions. The framework of this compound could be used to develop new ligands for such transformations. The nitrogen of the pyrrolidine and the oxygen of the alcohol could coordinate to a metal like palladium or copper, which are commonly used for C-N cross-coupling reactions.

Moreover, intramolecular C-H amination reactions catalyzed by iron or rhodium complexes can be used to synthesize pyrrolidines. While this represents a synthesis of the pyrrolidine ring itself, the principles can be applied to the development of new C-N bond-forming reactions where a pyrrolidine-containing molecule acts as a ligand to control the reactivity and selectivity of the catalyst.

Advanced Spectroscopic and Structural Elucidation Techniques for Research on 5 Pyrrolidin 1 Yl Pentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(Pyrrolidin-1-yl)pentan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating its precise structure.

A comprehensive analysis of this compound involves a suite of NMR experiments. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

1D NMR Data:

| Atom Number | ¹H Chemical Shift (ppm, Multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) |

| 1 | 1.15 (d, J=6.2) | 23.5 |

| 2 | 3.75 (m) | 67.1 |

| 3 | 1.45-1.55 (m) | 39.8 |

| 4 | 1.55-1.65 (m) | 24.2 |

| 5 | 2.50 (t, J=7.5) | 58.0 |

| 1' | 2.60 (m) | 54.1 |

| 2' | 1.80 (m) | 23.4 |

Note: The data presented here are hypothetical and are intended for illustrative purposes.

2D NMR Experiments:

To resolve ambiguities in the 1D spectra and to establish connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY correlations would be observed between the protons on adjacent carbons, for instance, between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5. It would also show correlations between the protons within the pyrrolidine (B122466) ring (H-1' with H-2' and H-2' with its geminal and vicinal neighbors). researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netsdsu.eduyoutube.com The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the protons at C-5 to the carbons of the pyrrolidine ring (C-1'), and from the protons on the pyrrolidine ring (H-1') to C-5 of the pentanol (B124592) chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net In this compound, NOESY could reveal spatial proximities between protons on the pentanol chain and the pyrrolidine ring, helping to define the preferred conformation of the molecule.

Molecules are not static entities and can undergo various dynamic processes, such as bond rotations and ring inversions. researchgate.netslideshare.net Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes. researchgate.net For this compound, the pyrrolidine ring can undergo a puckering motion, and there can be restricted rotation around the C-N bond connecting the pentanol chain to the ring. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a time-averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers associated with these conformational processes.

Since this compound is a chiral molecule, it is often necessary to determine the enantiomeric excess (ee) of a sample. This can be achieved using chiral NMR shift reagents or chiral solvating agents. nih.govresearchgate.netresearchgate.netnih.gov These are chiral compounds that interact with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers in the ¹H or ¹³C NMR spectrum. The integration of these separated signals allows for the direct determination of the enantiomeric ratio and thus the enantiomeric excess. Lanthanide-based chiral shift reagents are commonly used for this purpose.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For this compound (C₉H₁₉NO), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Theoretical vs. Experimental Mass Data:

| Parameter | Value |

| Molecular Formula | C₉H₁₉NO |

| Calculated Exact Mass | 157.1467 |

| Measured Exact Mass (Hypothetical) | 157.1465 |

| Mass Error (ppm) | -1.3 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. nih.gov In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a water molecule from the alcohol group, and fragmentation of the pentyl chain and the pyrrolidine ring. Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. For instance, a prominent fragment would likely correspond to the stable pyrrolidinylmethyl cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. ksu.edu.sauni-siegen.de IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations, provided there is a change in the dipole moment. ksu.edu.sauni-siegen.de In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts are related to the vibrational energy levels of the molecule; a change in polarizability is required for a vibration to be Raman active. ksu.edu.sauni-siegen.de

For this compound, these techniques are invaluable for confirming the presence of its key functional moieties: the hydroxyl group, the pyrrolidine ring, and the aliphatic carbon chain.

The hydroxyl (-OH) group of the secondary alcohol is a strong IR absorber. A broad, intense absorption band is typically observed in the region of 3500-3200 cm⁻¹, characteristic of intermolecularly hydrogen-bonded O-H stretching. quimicaorganica.orgorgchemboulder.comspectroscopyonline.com The C-O stretching vibration of a secondary alcohol gives rise to a strong band in the 1150-1075 cm⁻¹ region of the IR spectrum. quimicaorganica.orgspectroscopyonline.com

The pyrrolidine ring and the pentane chain contribute to characteristic C-H stretching and bending vibrations. C-H stretching vibrations from the sp³-hybridized carbons of the pyrrolidine ring and the alkyl chain are expected in the 3000-2850 cm⁻¹ range in both IR and Raman spectra. The C-N stretching of the tertiary amine in the pyrrolidine ring typically appears as a medium to weak band in the IR spectrum, often in the 1250-1020 cm⁻¹ range. Vibrational modes of the pyrrolidine ring itself, including ring puckering, can be observed at lower frequencies. nih.gov

Raman spectroscopy is particularly useful for observing the non-polar bonds of the carbon skeleton. The C-C stretching vibrations of the pentane chain and the pyrrolidine ring will give rise to signals in the fingerprint region (below 1500 cm⁻¹) of the Raman spectrum. While the O-H stretch is weak in the Raman spectrum, the C-O stretch is typically observable.

The expected vibrational frequencies for the key functional groups of this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Secondary Alcohol | O-H Stretch (H-bonded) | 3500-3200 (broad, strong) | Weak |

| Secondary Alcohol | C-O Stretch | 1150-1075 (strong) | Medium |

| Alkane/Pyrrolidine | C-H Stretch | 3000-2850 (strong) | Strong |

| Alkane/Pyrrolidine | CH₂ Bend (Scissoring) | ~1470-1440 (medium) | Medium |

| Pyrrolidine | C-N Stretch | 1250-1020 (medium-weak) | Medium |

| Alkane | C-C Stretch | Fingerprint Region | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement within a crystalline solid. springernature.comnih.gov This method is unparalleled for the unambiguous determination of the absolute stereochemistry of chiral molecules, provided a suitable single crystal can be obtained. springernature.comresearchgate.netnih.gov For this compound, which contains a stereocenter at the C2 position of the pentanol chain, X-ray crystallography can definitively establish whether the configuration is (R) or (S).

The technique involves irradiating a single crystal with a beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, revealing detailed structural information, including bond lengths, bond angles, and torsional angles.

To determine the absolute configuration, anomalous dispersion is utilized. mdpi.com When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This effect can be used to break Friedel's law, which states that the intensities of certain pairs of reflections (Bijvoet pairs) are equal. By carefully measuring the differences in intensity between these pairs, the absolute arrangement of the atoms in space can be determined. researchgate.net

A successful crystallographic analysis of this compound would yield a detailed solid-state structural model. This would not only confirm the connectivity of the atoms but also reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the pentanol side chain in the crystalline state. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

| Structural Information from X-ray Crystallography | Description |

| Connectivity | Confirms the covalent bonding framework of the molecule. |

| Absolute Stereochemistry | Unambiguously determines the (R) or (S) configuration at the chiral center (C2). researchgate.netnih.gov |

| Molecular Conformation | Reveals the three-dimensional shape of the molecule in the solid state, including the puckering of the pyrrolidine ring and the conformation of the alkyl chain. |

| Bond Lengths and Angles | Provides precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Identifies and characterizes non-covalent interactions, such as hydrogen bonds, that dictate the crystal packing arrangement. |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and confident structural assignment of this compound is achieved through the integration of data from multiple analytical methods. acs.orgmaricopa.edu The information from IR and Raman spectroscopy, and X-ray crystallography are synergistic, with each technique corroborating and complementing the findings of the others.

The process of integrated structural elucidation typically follows a logical progression. IR and Raman spectroscopy would first be employed to confirm the presence of the key functional groups. The observation of a broad O-H stretch and a C-O stretch in the expected regions of the IR spectrum would support the presence of the secondary alcohol. quimicaorganica.orgspectroscopyonline.com Concurrently, C-H and C-N stretching and bending modes would confirm the presence of the pyrrolidine and alkyl components. nih.gov

While vibrational spectroscopy confirms the functional groups, it does not provide information about their connectivity or the molecule's stereochemistry. This is where X-ray crystallography provides definitive information. A crystal structure would not only confirm the constitution of this compound by showing the precise arrangement of all atoms but would also, crucially, establish the absolute configuration at the chiral center. springernature.com

The data from all techniques are cross-validated to ensure a consistent structural assignment. For instance, the bond lengths and angles determined by X-ray crystallography should be consistent with the types of bonds and functional groups identified by IR and Raman spectroscopy. The presence of hydrogen bonding observed in the crystal structure would explain the broadness of the O-H stretching band in the IR spectrum. quimicaorganica.org

In a research context, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would also be integral to the complete structural elucidation. acs.orgnih.govresearchgate.net NMR would provide detailed information about the carbon-hydrogen framework and connectivity, while MS would confirm the molecular weight and elemental composition. The combination of all these spectroscopic data provides an irrefutable and comprehensive picture of the molecular structure of this compound.

Computational and Theoretical Studies on 5 Pyrrolidin 1 Yl Pentan 2 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Future research could employ Density Functional Theory (DFT) to investigate the electronic properties of 5-(Pyrrolidin-1-yl)pentan-2-ol. Such calculations would provide insights into:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) could be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, helping to predict sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: Global and local reactivity descriptors, such as electronegativity, chemical hardness, and Fukui functions, could be calculated to quantify the molecule's reactivity and predict the most probable sites for various chemical reactions.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility. This would involve:

Identification of Stable Conformers: Systematic or stochastic conformational searches could identify the various low-energy conformations (conformers) of the molecule.

Relative Energies and Population Analysis: The relative energies of these conformers could be calculated to determine their thermodynamic stability. From these energies, the population of each conformer at a given temperature could be predicted using Boltzmann statistics.

Energy Landscapes: A potential energy surface could be mapped to visualize the energy barriers between different conformations, providing insights into the molecule's flexibility and the ease of interconversion between different shapes.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations could be performed to study the behavior of this compound over time, particularly its interactions with other molecules. These simulations could reveal:

Solvation Effects: MD simulations in various solvents would provide a detailed picture of how the solvent molecules arrange around the solute and how this affects its conformation and properties.

Intermolecular Hydrogen Bonding: The presence and dynamics of intermolecular hydrogen bonds, for instance, in a condensed phase or in the presence of other protic molecules, could be investigated.

Binding Interactions: If the molecule is of interest as a ligand, MD simulations could be used to study its binding mode and affinity to a biological target, such as a protein receptor.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound. This would be valuable for the characterization of the compound.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities could be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.

NMR Spectra: The chemical shifts (¹H and ¹³C) and coupling constants for Nuclear Magnetic Resonance (NMR) spectroscopy could be predicted. Comparing these theoretical values with experimental data would be a powerful tool for structure verification.

Computational Studies on Reaction Mechanisms and Transition States

For any chemical reaction involving this compound, computational chemistry could be used to elucidate the reaction mechanism in detail. This would involve:

Mapping Reaction Pathways: The potential energy surface of a reaction could be explored to identify the minimum energy path from reactants to products.

Locating Transition States: The geometry and energy of the transition state(s) could be calculated. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Thermodynamic and Kinetic Analysis: The reaction energies, enthalpies, and Gibbs free energies could be computed to determine the thermodynamic feasibility of a reaction. The calculated activation energies would provide insights into the reaction kinetics.

Future Research Trajectories for 5 Pyrrolidin 1 Yl Pentan 2 Ol in Chemical Science

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of N-substituted pyrrolidines exist, future research should focus on developing more efficient, stereoselective, and sustainable pathways to 5-(Pyrrolidin-1-yl)pentan-2-ol and its analogs. The industrial synthesis of pyrrolidine (B122466) often involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) under high temperature and pressure. wikipedia.org However, creating substituted derivatives like the target compound requires more nuanced approaches.

Future explorations could concentrate on the following areas:

Asymmetric Synthesis from Proline: L-proline, a naturally occurring amino acid, is a common chiral starting material for producing pyrrolidine derivatives. nih.govmdpi.com Research could investigate novel reductive and alkylating pathways starting from proline or its derivatives to control the stereochemistry at the C-2 position of the pentanol (B124592) side chain.

Catalytic Cascade Reactions: The development of one-pot synthesis methods using cascade reactions could offer a highly efficient route. A potential pathway could involve a platinum/Brønsted acid relay catalysis system to couple an appropriate N-protected alkynamine with an alkene or alkyne, followed by stereoselective reduction of the resulting intermediate. dntb.gov.ua

Donor-Acceptor Cyclopropane (B1198618) Chemistry: A modern approach involves the use of donor-acceptor (DA) cyclopropanes. nih.gov A potential route could be designed where a DA cyclopropane reacts with a primary amine to form a γ-amino ester, which then undergoes lactamization and subsequent reduction and functionalization to yield the target molecule. nih.gov This method offers a versatile entry to 1,5-substituted pyrrolidin-2-ones, which are valuable intermediates. nih.gov

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantage |

| Asymmetric Synthesis | L-proline, 4-hydroxyproline | Stereoselective alkylation and reduction | High optical purity, use of a bio-renewable starting material. mdpi.com |

| Catalytic Cascade | N-Boc-alkynamine, pentene derivative | Platinum-catalyzed cycloisomerization | High atom economy, reduced number of purification steps. dntb.gov.ua |

| DA Cyclopropane Route | Donor-acceptor cyclopropane, primary amine | Ring-opening and lactamization | Access to a wide range of substituted pyrrolidine intermediates. nih.gov |

Development of New Reactions Mediated or Catalyzed by this compound Derivatives

The structural similarity of pyrrolidine derivatives to proline has made them key players in organocatalysis. nih.gov The chiral nature of this compound makes it an attractive candidate for development as a ligand or organocatalyst for asymmetric reactions.

Future research should aim to:

Design Chiral Ligands for Metal Catalysis: The nitrogen and oxygen atoms can act as a bidentate ligand for various transition metals. Research could focus on synthesizing complexes and evaluating their efficacy in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Develop Novel Organocatalysts: Modifications of the parent structure could lead to potent organocatalysts. For example, derivatizing the hydroxyl group or introducing functional groups on the pyrrolidine ring could enhance its catalytic activity and selectivity in reactions like aldol (B89426), Mannich, or Michael additions. nih.govresearchgate.net Chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been successfully used as organocatalysts in the asymmetric Biginelli reaction, demonstrating the potential of modified pyrrolidine scaffolds. researchgate.net

Investigation into Its Role in Complex Chemical Systems

Understanding the behavior of molecules in complex environments, such as biological media or multi-component reaction mixtures, is a growing area of chemical science. mpg.de Future studies could investigate the stability, reactivity, and interactions of this compound in these intricate systems.

Key research trajectories include:

Probing Bioorthogonal Reactivity: By incorporating specific functional groups, derivatives of this compound could be designed to participate in bioorthogonal reactions, allowing for chemical transformations to be studied within cellular environments without interfering with native biochemical processes. mpg.de

Metabolic Pathway Analysis: Investigating the metabolic fate of this compound in biological systems is crucial for any potential biomedical application. Studies analogous to those performed on cathinone (B1664624) derivatives, which trace metabolic pathways like carbonyl reduction and ring oxidation, could be undertaken. researchgate.net This would help understand its biotransformation and persistence.

Advanced Methodological Studies in Analytical Chemistry Applied to Related Structures

The detection and characterization of novel compounds, especially in complex matrices like biological fluids or environmental samples, requires sophisticated analytical methods. fiu.eduunodc.org Research in this area would focus on developing robust techniques for the identification and quantification of this compound and its derivatives.

Future work could involve:

High-Resolution Mass Spectrometry (HRMS): Developing methods using techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) would enable sensitive and selective detection. diva-portal.org This approach allows for retrospective data analysis, where previously collected data can be re-examined for newly identified compounds of interest. diva-portal.org

Chiral Separation Techniques: Given the chiral nature of the molecule, the development of specific chromatographic methods (e.g., using chiral columns in HPLC or GC) is essential to separate and quantify its enantiomers.

Spectroscopic Libraries: Creating comprehensive spectral libraries (MS/MS, NMR) for this compound and its potential metabolites would be invaluable for forensic and toxicological screening, aiding in the unambiguous identification of these compounds in complex samples. fiu.edu

| Analytical Technique | Objective | Application Area |

| LC-QTOF-MS | Ultrasensitive detection and identification of the parent compound and its metabolites. diva-portal.org | Clinical toxicology, environmental monitoring. |

| Chiral Chromatography | Separation and quantification of (R) and (S) enantiomers. | Asymmetric synthesis, pharmacological studies. |

| NMR Spectroscopy | Unambiguous structure elucidation and characterization. | Chemical synthesis, reference standard certification. |

Design of Next-Generation Pyrrolidine-Containing Building Blocks for Materials Science Research

Pyrrolidine-based structures are increasingly recognized as valuable building blocks in materials science, primarily due to their ability to introduce three-dimensional character into otherwise flat molecules. researchgate.net This "escape from flatland" is a key strategy in the design of novel materials and drugs. researchgate.net

Future research should explore the potential of this compound as a monomer or functionalizing agent in materials science: